molecular formula C26H22ClFN4O2 B6547837 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 946251-63-4

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No. B6547837
CAS RN: 946251-63-4
M. Wt: 476.9 g/mol
InChI Key: BHVJIFMXLYTTJH-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups. It includes a piperazine ring, which is a common feature in many pharmaceuticals, and two aromatic rings (one chlorophenyl and one fluorophenyl) attached to the piperazine via a carbonyl group. The naphthyridinone group is a bicyclic structure that is also found in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can engage in hydrogen bonding and other interactions. The aromatic rings can participate in pi stacking and other aromatic interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. For example, the carbonyl group could be reduced to an alcohol or the chlorophenyl group could undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemistry. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN4O2/c27-20-4-1-5-22(16-20)30-11-13-31(14-12-30)25(33)23-15-19-3-2-10-29-24(19)32(26(23)34)17-18-6-8-21(28)9-7-18/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVJIFMXLYTTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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